2-(3-Bromo-benzylsulfanyl)-5-furan-2-yl-[1,3,4]oxadiazole
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Overview
Description
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains a 1,3,4-oxadiazole ring, a furan ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Attachment of the bromophenyl group: The bromophenyl group can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE: Similar structure but with a thiophene ring instead of a furan ring.
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(PYRIDIN-2-YL)-1,3,4-OXADIAZOLE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different heterocyclic rings .
Properties
Molecular Formula |
C13H9BrN2O2S |
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Molecular Weight |
337.19 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H9BrN2O2S/c14-10-4-1-3-9(7-10)8-19-13-16-15-12(18-13)11-5-2-6-17-11/h1-7H,8H2 |
InChI Key |
UVILBAZLNVPFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NN=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
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